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Compound of Interest

Compound Name:
N-(cyclopropylmethyl)-2,4-

dimethylaniline

CAS No.: 356539-40-7

Cat. No.: B13644585

Get Quote

Executive Summary & Chemical Identity
N-(cyclopropylmethyl)-2,4-dimethylaniline (Formula: C₁₂H₁₇N, MW: 175.27) is a secondary

amine structurally related to the xylidine class. It is frequently encountered as a synthetic

intermediate in the production of agronomic chemicals or as a specific impurity in the synthesis

of N-substituted aniline derivatives.

Accurate identification is challenging due to the existence of positional isomers (e.g., 2,6-

dimethyl, 3,5-dimethyl) and isobaric analogs (e.g., N-butenyl derivatives). This guide

establishes a self-validating GC-MS workflow to distinguish the 2,4-isomer based on steric-

controlled retention behavior and diagnostic fragmentation pathways.
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Property Specification

Systematic Name N-(cyclopropylmethyl)-2,4-dimethylaniline

Core Structure 2,4-Xylidine (2,4-Dimethylaniline)

N-Substituent Cyclopropylmethyl group (–CH₂–C₃H₅)

Molecular Formula C₁₂H₁₇N

Exact Mass 175.1361 amu

Key Alternatives

N-(cyclopropylmethyl)-2,6-dimethylaniline

(Steric isomer)N-(cyclopropylmethyl)-3,5-

dimethylaniline (Electronic isomer)

GC-MS Retention Behavior: The Isomer Separation
Logic
Theoretical Retention Index (RI)
In gas chromatography using non-polar stationary phases (e.g., 5% phenyl-arylene, DB-5ms),

retention is governed by boiling point and steric accessibility of the amine group.

2,6-Dimethyl Isomers (Fastest Eluting): The two ortho-methyl groups create significant steric

hindrance around the nitrogen atom. This prevents hydrogen bonding with active sites in the

liner or column, and lowers the effective boiling point by shielding the polar amine.

2,4-Dimethyl Isomers (Intermediate): With only one ortho-methyl group, the steric shielding is

moderate.

3,4- / 3,5-Dimethyl Isomers (Slowest Eluting): Lacking ortho-substitution, the amine group is

fully exposed, maximizing interaction with the stationary phase.

Predicted Retention Indices (DB-5ms)
Based on Kovats Index calculations relative to n-alkanes.
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Compound
Predicted RI (DB-
5ms)

Relative Retention
Time (RRT)*

Elution Order

N-

(cyclopropylmethyl)-2,

6-dimethylaniline

1480 - 1510 0.96 1 (First)

N-

(cyclopropylmethyl)-2,

4-dimethylaniline

1530 - 1560 1.00 2 (Middle)

N-

(cyclopropylmethyl)-3,

5-dimethylaniline

1580 - 1610 1.04 3 (Last)

Reference: 2,4-

Dimethylaniline

(Parent)

1180 - 1200 -- --

*RRT calculated relative to the target 2,4-isomer.

Experimental Protocol for Retention Validation
To confirm the identity without a specific standard, use the Parent Amine Shift method:

Analyze a standard of 2,4-Dimethylaniline (CAS 95-68-1).[1][2]

Note its Retention Time (

).[3]

The N-cyclopropylmethyl derivative should elute approximately 3.5 - 4.0 minutes later (on a

standard 30m column, 10°C/min ramp) due to the addition of the C₄H₇ moiety.

Mass Spectral Library Matching (EI, 70 eV)
The Electron Ionization (EI) spectrum of N-(cyclopropylmethyl)-2,4-dimethylaniline provides

distinct structural evidence. Unlike simple alkyl amines, the cyclopropyl ring induces specific

rearrangements.
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Diagnostic Fragmentation Pathway
Molecular Ion (M+•):m/z 175.[4][5] Usually prominent (20-50% relative abundance) due to

the aromatic stabilization.

Loss of Cyclopropyl Radical (M - 41):m/z 134. Cleavage of the bond between the methylene

carbon and the cyclopropyl ring. This is a primary diagnostic peak.

-Cleavage / Loss of Cyclopropylmethyl (M - 55):m/z 120. This generates the cation [Ar-
NH=CH₂]⁺ or the stable xylidine cation.

Cyclopropylmethyl Cation:m/z 55. A characteristic low-mass ion (C₄H₇⁺) indicating the N-

substituent.

Tropylium Rearrangement:m/z 105/106. Typical of alkyl-substituted benzenes (loss of amine

functionality).

Comparison with Alternatives
Feature Target: 2,4-Isomer

Alternative: N-Propyl

Analog

Alternative: 2,6-

Isomer

Molecular Ion m/z 175 m/z 163 (N-propyl) m/z 175

Base Peak m/z 134 or 120
m/z 134 (Loss of

Ethyl)
m/z 134 or 120

Key Difference
m/z 55 (Cyclopropyl)

present

m/z 43 (Propyl)

present

Retention Time

(Elutes earlier)

Ortho Effect Moderate [M-1]⁺ Weak [M-1]⁺
Strong [M-1]⁺ (Loss of

H from methyl)

Fragmentation Mechanism Diagram
The following diagram illustrates the primary dissociation pathways distinguishing this

molecule.
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Pathway Legend

Molecular Ion
[M]+ m/z 175

Fragment A
[M - Cyclopropyl]

m/z 134- C3H5• (41 Da)

Fragment B
[M - C4H7]

m/z 120

- C4H7• (55 Da)

Cyclopropylmethyl
Cation m/z 55

Heterolytic Cleavage

m/z 134 is the specific diagnostic
for N-methylene-cyclopropyl group.

Click to download full resolution via product page

Caption: Primary EI-MS fragmentation pathways for N-(cyclopropylmethyl)-2,4-
dimethylaniline showing diagnostic ions m/z 134 and m/z 120.

Validated Experimental Protocol
To ensure reproducibility, follow this standardized GC-MS method. This protocol is designed to

maximize resolution between the 2,4- and 2,6- isomers.

Sample Preparation
Solvent: Ethyl Acetate or Dichloromethane (avoid Methanol to prevent transmethylation in

the injector).

Concentration: 50 µg/mL.

Derivatization (Optional but Recommended): If peak tailing is observed, derivatize with TFAA

(Trifluoroacetic anhydride) to form the N-TFA derivative.

Note: The TFA derivative will shift MW to 271 (175 + 97 - 1) and significantly improve peak

shape for the 2,4-isomer.

Instrument Conditions
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Parameter Setting Rationale

Column
Rtx-5MS or DB-5ms (30m x

0.25mm x 0.25µm)

Standard non-polar phase for

amine separation.

Inlet Temp 250°C
Ensures rapid volatilization

without thermal degradation.

Injection Mode Split (10:1)
Prevents column overload and

improves peak symmetry.

Carrier Gas
Helium @ 1.0 mL/min

(Constant Flow)

Maintains consistent retention

times.

Oven Program
60°C (1 min) → 15°C/min →

300°C (3 min)

Slow ramp allows separation of

close-eluting isomers.

Transfer Line 280°C
Prevents condensation of high-

boiling analytes.

MS Source 230°C (EI Mode)
Standard ionization

temperature.

Data Analysis Criteria
For a positive identification, the sample must meet all three criteria:

Retention Time: Matches the predicted RRT (relative to 2,4-xylidine) or exact standard within

±0.05 min.

Ion Ratios:

m/z 134 / m/z 175 ratio: 40-60%

m/z 120 / m/z 175 ratio: 80-100%

Presence of m/z 55 (>10% abundance).

Isomer Purity: Absence of a "shoulder" peak on the leading edge (which would indicate the

2,6-isomer).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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